molecular formula C8H8BrI B13353251 1-(Bromomethyl)-2-iodo-3-methylbenzene

1-(Bromomethyl)-2-iodo-3-methylbenzene

Cat. No.: B13353251
M. Wt: 310.96 g/mol
InChI Key: ZHLSZYVCQAJUJC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the second position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-iodo-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-iodo-3-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-2-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-iodo-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivativesThese reactions are crucial for the compound’s applications in synthesis and modification of other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-chloro-3-methylbenzene
  • 1-(Bromomethyl)-2-fluoro-3-methylbenzene
  • 1-(Bromomethyl)-2-nitro-3-methylbenzene

Comparison

1-(Bromomethyl)-2-iodo-3-methylbenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to similar compounds. The iodine atom’s larger size and lower electronegativity compared to chlorine or fluorine make it more reactive in electrophilic substitution reactions. This compound’s versatility in undergoing various chemical transformations makes it valuable in synthetic chemistry .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(bromomethyl)-2-iodo-3-methylbenzene

InChI

InChI=1S/C8H8BrI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3

InChI Key

ZHLSZYVCQAJUJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)I

Origin of Product

United States

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